molecular formula C8H7F2NOS B13598535 2-(Difluoromethoxy)benzothioamide

2-(Difluoromethoxy)benzothioamide

Cat. No.: B13598535
M. Wt: 203.21 g/mol
InChI Key: SMLJDQRPSHITTK-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzothioamide is an organic compound with the molecular formula C8H7F2NOS It is a derivative of benzothioamide, where the benzene ring is substituted with a difluoromethoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions .

Industrial Production Methods: For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The steps include:

    Etherification: Reacting a precursor with sodium hydroxide to generate an intermediate.

    Nitrification: Introducing nitro groups under controlled conditions.

    Hydrolysis and Reduction: Converting nitro groups to amines.

    Redox Reactions: Finalizing the structure with the difluoromethoxy group

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)benzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethoxy)benzothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)benzothioamide exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor of certain enzymes, disrupting their normal function. The difluoromethoxy group enhances its binding affinity and specificity for these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)benzothiazole
  • 2-(Difluoromethoxy)benzimidazole
  • 2-(Difluoromethoxy)benzoxazole

Comparison: Compared to these similar compounds, 2-(Difluoromethoxy)benzothioamide is unique due to its sulfur-containing thioamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H7F2NOS

Molecular Weight

203.21 g/mol

IUPAC Name

2-(difluoromethoxy)benzenecarbothioamide

InChI

InChI=1S/C8H7F2NOS/c9-8(10)12-6-4-2-1-3-5(6)7(11)13/h1-4,8H,(H2,11,13)

InChI Key

SMLJDQRPSHITTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)OC(F)F

Origin of Product

United States

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